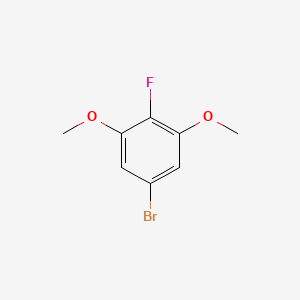

1-Bromo-3,5-dimethoxy-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3,5-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

It is known that brominated and fluorinated benzene derivatives often interact with various enzymes and receptors in the body .

Mode of Action

1-Bromo-3,5-dimethoxy-4-fluorobenzene, like other brominated and fluorinated benzene derivatives, likely undergoes electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethoxy-4-fluorobenzene can be synthesized through the bromination of 3,5-dimethoxy-4-fluorobenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dimethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3,5-dimethoxy-4-fluorobenzene.

Common Reagents and Conditions:

Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

- Substitution reactions yield products such as 3,5-dimethoxy-4-fluoroaniline.

- Oxidation reactions produce 3,5-dimethoxy-4-fluorobenzaldehyde or 3,5-dimethoxy-4-fluorobenzoic acid.

- Reduction reactions result in 3,5-dimethoxy-4-fluorobenzene .

Scientific Research Applications

1-Bromo-3,5-dimethoxy-4-fluorobenzene is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-substrate interactions and the development of enzyme inhibitors.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: In the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

1-Bromo-3,5-dimethoxybenzene: Lacks the fluorine atom, resulting in different reactivity and stability.

1-Bromo-4-fluoro-2-methoxybenzene: Has a different substitution pattern, affecting its chemical properties.

3,5-Dimethoxy-4-fluorobenzene: Lacks the bromine atom, leading to different reactivity in substitution reactions.

Uniqueness: 1-Bromo-3,5-dimethoxy-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The combination of methoxy groups further enhances its versatility in organic synthesis and research applications .

Biological Activity

1-Bromo-3,5-dimethoxy-4-fluorobenzene is an organic compound characterized by its unique substitution pattern on a benzene ring, which includes a bromine atom at the first position, a fluorine atom at the fourth position, and two methoxy groups at the third and fifth positions. This molecular structure imparts distinct chemical properties that are of significant interest in medicinal chemistry and organic synthesis. The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors, making it a potential candidate for drug development.

- Molecular Formula : C₉H₈BrF O₂

- Molecular Weight : Approximately 235.05 g/mol

The presence of bromine and fluorine atoms enhances the lipophilicity of the compound, which can influence its pharmacokinetic properties. The methoxy groups contribute to its solubility and reactivity, allowing it to participate in electrophilic aromatic substitution reactions essential for modifying biological molecules.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially acting as an enzyme inhibitor. Such interactions are crucial for developing therapeutic agents targeting specific biological pathways. For instance, brominated and fluorinated benzene derivatives are known to exhibit properties that can modulate oxidative stress pathways through interactions with enzymes like superoxide dismutase (SOD) and catalase (CAT) which are involved in reactive oxygen species (ROS) detoxification.

Pharmacological Potential

The compound's electrophilic nature allows it to engage in reactions that can modify biological targets. This property is particularly valuable in drug design where selective targeting of enzymes or receptors is desired. Studies have highlighted its potential roles in:

- Antioxidant Activity : By modulating the activity of oxidative stress-related enzymes.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative damage.

Case Studies

A study investigating the effects of structurally related compounds revealed that derivatives with similar substituents exhibited varying degrees of activity against specific targets. For example, compounds with methoxy and halogen substitutions demonstrated enhanced interaction with phosphodiesterase enzymes, suggesting a pathway for therapeutic applications in neurodegenerative diseases .

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The median lethal dose (LD50) has been reported to be approximately 2,700 mg/kg in animal models, indicating moderate toxicity. Observations included tremors and weight loss at higher doses .

Comparative Analysis

| Compound | Structure | Biological Activity | LD50 (mg/kg) |

|---|---|---|---|

| This compound | Structure | Enzyme inhibition; antioxidant effects | 2,700 |

| 1-Bromo-4-fluorobenzene | Structure | Moderate toxicity; used as an intermediate | 2,248 |

| 4-Fluoro-3,5-dimethoxybenzoic Acid | Structure | Antioxidant; affects ROS levels | Not reported |

Properties

IUPAC Name |

5-bromo-2-fluoro-1,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOXJRNKOHUWJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.